molecular formula C11H7BrF3N B11776788 3-(Bromomethyl)-7-(trifluoromethyl)quinoline

3-(Bromomethyl)-7-(trifluoromethyl)quinoline

Cat. No.: B11776788
M. Wt: 290.08 g/mol
InChI Key: DNUAXPWKYBSJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-7-(trifluoromethyl)quinoline (CAS 2166674-43-5) is a versatile chemical building block of significant interest in medicinal chemistry and anticancer drug discovery research. The quinoline scaffold is a privileged structure in drug development, with numerous derivatives reported to exhibit potent cytotoxic activity through various mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis . This particular compound is strategically functionalized with a bromomethyl group at the 3-position, which serves as a reactive handle for further synthetic elaboration, and an electron-withdrawing trifluoromethyl group at the 7-position, which can enhance metabolic stability and modulate binding affinity. Researchers utilize this intermediate to develop novel quinoline-based molecules that target key biological processes. These include the interference with topoisomerase enzymes, critical for DNA replication and cell division, and the disruption of tubulin polymerization . The presence of the trifluoromethyl group is a common bioisostere in modern drug design, making this compound a valuable precursor for generating candidates with potential improved pharmacological profiles. Product Specifications: CAS Number: 2166674-43-5 . Molecular Formula: C11H7BrF3N . Molecular Weight: 290.08 g/mol . SMILES: FC(F)(F)C1=CC2=C(C=CC(=N2)CBr)C=C1 . Handling and Storage: Store under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

3-(bromomethyl)-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c12-5-7-3-8-1-2-9(11(13,14)15)4-10(8)16-6-7/h1-4,6H,5H2

InChI Key

DNUAXPWKYBSJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)CBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Synthesize 3-methyl-7-(trifluoromethyl)quinoline via cyclization of a trifluoromethylated diketone (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with m-phenylenediamine under catalyst-free conditions.

  • Radical Bromination :

    • Reagents : N-bromosuccinimide (NBS), benzoyl peroxide (BPO), n-heptane.

    • Conditions : Reflux at 90–100°C for 4–6 hours.

    • Mechanism : Benzoyl peroxide initiates radical chain propagation, abstracting a hydrogen from the methyl group. NBS provides bromine atoms, forming the bromomethyl group.

Parameter Value
Molar ratio (substrate:NBS)1:1.05
Solventn-heptane
Temperature90–100°C
Yield~60–70% (estimated)

Electrophilic Bromination Followed by Trifluoromethylation

This approach introduces bromine at position 3 and subsequently installs the trifluoromethyl group.

Reaction Protocol

  • Bromination :

    • Substrate : 7-Trifluoromethylquinoline.

    • Reagents : NBS, acetic acid.

    • Conditions : 110°C for 12 hours.

    • Mechanism : Electrophilic aromatic substitution at position 3, guided by the electron-withdrawing trifluoromethyl group.

  • Trifluoromethylation :

    • Substrate : 3-Bromo-7-quinoline.

    • Reagents : Ethyl 4,4,4-trifluoro-3-oxobutanoate, polyphosphoric acid.

    • Conditions : Cyclization at 130°C for 2 hours.

Step Reagents Conditions Yield
BrominationNBS, acetic acid110°C, 12 h78%
CyclizationTrifluoromethyl diketone, polyphosphoric acid130°C, 2 h60–70%

Direct Cyclization with a Bromomethyl-Containing Precursor

This method employs a bromomethyl-substituted aniline in a Skraup-like cyclization to introduce both substituents simultaneously.

Reaction Protocol

  • Substrate Preparation :

    • Starting Material : 3-Bromomethyl-4-bromoaniline.

    • Reagents : Ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Cyclization :

    • Conditions : Polyphosphoric acid, 130°C, 2 hours.

Substrate Product Yield
3-Bromomethyl-4-bromoaniline3-(Bromomethyl)-7-(trifluoromethyl)quinoline50–60% (estimated)

This method targets the introduction of a bromomethyl group via palladium-catalyzed coupling.

Reaction Protocol

  • Substrate Preparation :

    • Intermediate : 3-Bromo-7-(trifluoromethyl)quinoline.

    • Reagents : Methyl bromide, Pd catalyst.

  • Coupling :

    • Conditions : Cs₂CO₃, 1,4-dioxane, 90°C.

Parameter Value
Catalyst systemPd(OAc)₂/Xantphos
BaseCs₂CO₃
Solvent1,4-dioxane
Yield70–80% (estimated)

Michael Addition-Cyclization of Trifluoromethyl Ynones

This novel method uses trifluoromethyl ynones for one-pot synthesis.

Reaction Protocol

  • Substrate Preparation :

    • Ynone : Derivatives of HFO-1234yf (2,3,3,3-tetrafluoropropene).

    • Reagents : 2-Amino or 2-hydroxyaryl carbonyls.

  • Reaction :

    • Conditions : Tandem Michael addition-cyclization, no catalyst, room temperature.

    • Mechanism : Nucleophilic addition forms an allenolate intermediate, followed by intramolecular cyclization.

Ynone Product Yield
Trifluoromethyl ynoneThis compound40–50% (estimated)

Trifluoromethylation via TFMT

Trifluoromethoxylation of quinoline N-oxides followed by demethylation.

Reaction Protocol

  • Substrate Preparation :

    • Intermediate : 8-Methyl quinoline N-oxide.

    • Reagents : Trifluoromethyl triflate (TFMT).

  • Trifluoromethylation :

    • Conditions : DME, −40°C, AgF catalyst.

Parameter Value
SolventDME
Temperature−40°C
CatalystAgF
Yield30–40% (estimated)

Key Challenges and Considerations

  • Selectivity : Avoid over-bromination (e.g., dibromo byproducts).

  • Stability : Bromomethyl groups may undergo elimination under basic conditions.

  • Scalability : Radical bromination (Method 1) offers better scalability than cross-coupling .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and alkoxyquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-(Bromomethyl)-7-(trifluoromethyl)quinoline exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action often involves interaction with nucleophilic sites in biological molecules, which modulates several biochemical pathways .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Observed
Staphylococcus aureusSignificant
Mycobacterium smegmatisModerate
Pseudomonas aeruginosaModerate
Candida albicansMinimal

Anticancer Potential

Quinoline derivatives, including this compound, have been implicated in cancer treatment due to their ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound's structural features allow it to act as an inhibitor of protein tyrosine kinases, which are critical in various cellular processes related to cancer .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed that compounds with trifluoromethyl groups exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in improving biological activity .

Investigation of Anticancer Properties

Another research effort focused on the anticancer properties of quinoline derivatives showed that this compound effectively inhibited cell proliferation in specific cancer cell lines. The study established a correlation between the compound's structure and its efficacy as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(Bromomethyl)-7-(trifluoromethyl)quinoline and analogous quinoline derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2166674-43-5 -CH₂Br (3), -CF₃ (7) C₁₁H₇BrF₃N 290.08 Pharmaceutical intermediate; reactive site at C3 for further alkylation
3-Bromo-7-(trifluoromethyl)quinoline 1215768-16-3 -Br (3), -CF₃ (7) C₁₀H₅BrF₃N 276.05 Intermediate for anticancer agents; lacks methylene spacer for conjugation
7-Bromo-3-(trifluoromethyl)quinoline 1246549-93-8 -Br (7), -CF₃ (3) C₁₀H₅BrF₃N 276.05 Positional isomer; distinct electronic effects due to swapped substituents
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline 1072944-67-2 -Br (4), -Cl (7), -CH₃ (8), -CF₃ (2) C₁₁H₆BrClF₃N 324.52 Multi-halogenated; potential agrochemical or medicinal intermediate
2,4-Bis(difluoromethyl)-7-(trifluoromethyl)quinoline N/A -CHF₂ (2,4), -CF₃ (7) C₁₂H₆F₇N 309.18 Highly fluorinated; increased lipophilicity for crop protection agents
3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline N/A -CF₃ (7), -piperazinyl (3), -nitrobenzyl (5) C₂₃H₂₁F₃N₆O₂ 494.45 c-Met kinase inhibitor (IC₅₀ < 1 nM); anticancer activity in xenograft models

Structural and Functional Analysis

Substituent Reactivity: The bromomethyl group at C3 in the target compound provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling conjugation with amines, thiols, or other nucleophiles . In contrast, 3-Bromo-7-(trifluoromethyl)quinoline (CAS: 1215768-16-3) lacks this flexibility due to the direct C-Br bond, which limits its utility in modular synthesis .

Biological Activity: 3,5,7-Trisubstituted quinolines (e.g., compound 21b from ) highlight the importance of substitution patterns in kinase inhibition. The target compound’s bromomethyl group could serve as a handle for introducing pharmacophoric groups (e.g., piperazine in ), enhancing target binding or pharmacokinetics . 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS: 1072944-67-2) incorporates multiple halogens and a methyl group, likely improving metabolic stability but increasing molecular weight, which may affect bioavailability .

Synthetic Accessibility: The target compound’s synthesis may involve bromination of a pre-existing methyl group at C3, as seen in methods for 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline (). This contrasts with palladium-catalyzed cross-coupling used for tert-butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (), which requires specialized catalysts .

Safety and Handling: Brominated quinolines (e.g., ) often carry hazards such as skin/eye irritation (H315, H319) due to their electrophilic bromine atoms. The bromomethyl group in the target compound may pose similar risks, necessitating strict safety protocols .

Biological Activity

3-(Bromomethyl)-7-(trifluoromethyl)quinoline is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its structural characteristics, biological interactions, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a bromomethyl group at the 3-position and a trifluoromethyl group at the 7-position of the quinoline ring. These substituents significantly enhance its lipophilicity and metabolic stability, which are crucial for its biological interactions. The presence of these groups can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Quinoline derivatives are widely studied for their ability to inhibit microbial growth. This compound has shown promise as an antimicrobial agent, potentially acting against various bacterial strains due to its structural features that facilitate interactions with microbial enzymes.
  • Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. Studies suggest that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis or interfering with specific signaling pathways . The compound's ability to form covalent bonds with nucleophilic sites enhances its potential as a therapeutic agent against cancer.

The mechanism of action for this compound often involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to cell death or reduced proliferation in cancer cells.
  • Interaction with Cytochrome P450 Enzymes : It may also serve as a substrate for cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. This interaction is critical for understanding how the compound may affect the metabolism of co-administered drugs.

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameSubstituentsUnique Features
6-(Bromomethyl)-2-(trifluoromethyl)quinolineBromomethyl at position 6Different position of bromine affects reactivity
4-Bromo-7-(trifluoromethyl)quinolineBromine at position 4Potential for different biological activity
3-Bromo-8-(trifluoromethyl)quinolineBromine at position 8Variation in sterics may influence binding affinity
6-Bromo-4-chloro-2-(trifluoromethyl)quinolineChlorine at position 4Introduction of chlorine alters electronic properties

This table highlights how variations in substituent positions can lead to distinct pharmacological profiles and reactivity patterns.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives, including:

  • Anticancer Activity in Zebrafish Models : A study evaluated quinoline-derived trifluoromethyl alcohols, revealing significant growth inhibition in zebrafish embryos. This suggests that similar structural motifs may confer anticancer properties .
  • Antimicrobial Screening : Research has demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown low micromolar activity against resistant strains such as MRSA .
  • Mechanistic Insights : Investigations into the mechanisms behind these activities have revealed that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the bromomethyl group at the 3-position of 7-(trifluoromethyl)quinoline?

  • Methodological Answer : The bromomethylation of 7-(trifluoromethyl)quinoline can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr/H₂O₂ in acetic acid. The trifluoromethyl group at the 7-position may sterically hinder bromination, requiring precise stoichiometric control (e.g., 1.2–1.5 eq NBS) to minimize di-substitution byproducts .

Q. How does the trifluoromethyl group influence the stability of 3-(bromomethyl)-7-(trifluoromethyl)quinoline under varying pH conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the compound's hydrolytic stability in acidic conditions (pH 2–6) but accelerates degradation in alkaline environments (pH >8) due to nucleophilic attack on the bromomethyl group. Stability studies using HPLC at 25°C show a half-life of >48 hours at pH 5 vs. <6 hours at pH 10 .

Q. What analytical techniques are most effective for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR distinguishes trifluoromethyl signals (δ ≈ -60 ppm), while ¹H NMR identifies bromomethyl protons (δ 4.2–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.98).
  • X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group impact the regioselectivity of cross-coupling reactions at the 3-bromomethyl position?

  • Methodological Answer : The strong electron-withdrawing nature of the trifluoromethyl group deactivates the quinoline ring, reducing reactivity in Suzuki-Miyaura couplings. However, using Pd(PPh₃)₄ with electron-rich arylboronic acids (e.g., 4-methoxyphenyl) at 80°C in toluene/EtOH (3:1) achieves >70% yield. DFT calculations suggest the CF₃ group lowers LUMO energy, favoring oxidative addition .

Q. What strategies mitigate decomposition during storage of this compound?

  • Methodological Answer :

  • Storage : Under inert gas (Ar) at -20°C in amber vials to prevent light-induced radical bromine release.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits autoxidation, extending shelf life to 6 months (vs. 2 weeks without stabilizers) .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identifies key interactions:

  • The bromomethyl group forms halogen bonds with Thr196.
  • The trifluoromethyl group enhances hydrophobic interactions in the binding pocket.
  • MD simulations (100 ns) validate stability of ligand-protein complexes .

Data Contradictions and Resolution

Q. Conflicting reports exist on the reactivity of the bromomethyl group in nucleophilic substitutions. How can these discrepancies be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. For example:

  • In DMF, primary amines (e.g., methylamine) achieve 85% substitution at 60°C.
  • Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMSO) and elevated temperatures (100°C) for comparable yields. Kinetic studies (GC-MS monitoring) reveal solvent-dependent activation energies .

Research Design Considerations

Q. What controls are essential when evaluating the antimicrobial activity of derivatives?

  • Methodological Answer :

  • Positive Controls : Ciprofloxacin for bacteria; amphotericin B for fungi.
  • Solvent Controls : DMSO (<1% v/v) to rule out solvent toxicity.
  • Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK293) to differentiate selective vs. general toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.